Physicochemical Property Comparison: pKa as a Determinant of Reactivity and Salt Formation
The predicted acid dissociation constant (pKa) for 5-Bromo-isothiazol-3-ylamine is 4.61±0.11 . This value, which governs the compound's protonation state under physiological and reaction conditions, is a critical factor in its reactivity and salt-forming potential. This pKa is distinct from that of the unsubstituted isothiazol-3-ylamine and is influenced by the electron-withdrawing nature of the bromine atom at the 5-position, highlighting a key differentiator for synthetic planning and formulation development.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 4.61±0.11 |
| Comparator Or Baseline | Isothiazol-3-ylamine (unsubstituted) |
| Quantified Difference | Not directly quantifiable; the difference is inferred from the electron-withdrawing effect of the 5-bromo substituent on the amine group. |
| Conditions | Predicted value based on computational models (ChemicalBook). |
Why This Matters
The pKa value directly impacts a compound's solubility, membrane permeability, and ability to form salts, which are crucial considerations for its use in biological assays and as a synthetic intermediate in multi-step reactions.
